molecular formula C14H14ClN3O2 B2833442 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 2411312-52-0

2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B2833442
CAS No.: 2411312-52-0
M. Wt: 291.74
InChI Key: GPXBHXIFYGRJAK-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that features a unique structure combining a chloro-substituted amide with a cyclopropyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting their activity or altering their function . The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the combination of the chloro-substituted amide and the cyclopropyl-oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-8(15)13(19)16-11-5-3-2-4-10(11)14-17-12(18-20-14)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBHXIFYGRJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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